molecular formula C6H8N2O3S B2572585 4-Amino-2-hydroxybenzenesulfonamide CAS No. 647830-76-0

4-Amino-2-hydroxybenzenesulfonamide

Cat. No.: B2572585
CAS No.: 647830-76-0
M. Wt: 188.2
InChI Key: QPFIHCDWQOSNCR-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring. Its unique structure makes it a valuable molecule in various scientific and industrial applications.

Scientific Research Applications

4-Amino-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its antibacterial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Sulfonamides, including 4-Amino-2-hydroxybenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety data sheet for a related compound, 4-(2-Aminoethyl)benzenesulfonamide, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective clothing and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxybenzenesulfonamide typically involves the sulfonation of 4-Amino-2-hydroxybenzene (also known as 4-Aminophenol) with sulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonamide group.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for bacterial infections.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

Uniqueness: 4-Amino-2-hydroxybenzenesulfonamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for diverse chemical modifications and applications. Its ability to inhibit carbonic anhydrase also sets it apart from other sulfonamides, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-amino-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFIHCDWQOSNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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